3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C12H16O3 It is a derivative of cyclohexa-3,5-diene-1,2-dione, featuring tert-butyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 3-tert-butyl-4-methoxyphenol. The reaction is carried out using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired dione .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the dione to the corresponding diol.
Substitution: Electrophilic substitution reactions can occur at the methoxy or tert-butyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress levels and modulating signaling pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of cellular redox states .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-methoxyphenol
- 3,6-Di-tert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione
Uniqueness
3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups influences its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
142543-34-8 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-tert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)9-8(14-4)6-5-7(12)10(9)13/h5-6H,1-4H3 |
InChI Key |
UBRINAFAQHLLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=O)C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.